Product packaging for 2,7-Diphenyl-4H-1-benzopyran-4-one(Cat. No.:CAS No. 920286-94-8)

2,7-Diphenyl-4H-1-benzopyran-4-one

Cat. No.: B15062293
CAS No.: 920286-94-8
M. Wt: 298.3 g/mol
InChI Key: KVFSNXUPLYLPMJ-UHFFFAOYSA-N
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Description

2,7-Diphenyl-4H-1-benzopyran-4-one is a chemical compound based on the benzopyran-4-one core structure, which is recognized in medicinal chemistry as a privileged scaffold for drug discovery. The benzopyran-4-one structure is a key subject of investigation in organic synthesis and pharmaceutical research. Researchers are particularly interested in novel benzopyran-4-one derivatives for their wide range of potential biological activities. Scientific studies on analogous compounds have shown that molecules within this class can exhibit significant antiproliferative activity against various cancer cell lines, making them promising candidates in anticancer research . Furthermore, the benzopyran-4-one scaffold is frequently explored for its potential anti-inflammatory and immunomodulatory actions . The specific substitution pattern of phenyl groups at the 2 and 7 positions of this compound provides a unique structure for structure-activity relationship (SAR) studies. It serves as a valuable intermediate or target molecule for researchers developing new therapeutic agents, studying enzyme inhibition, or investigating cellular signaling pathways. This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14O2 B15062293 2,7-Diphenyl-4H-1-benzopyran-4-one CAS No. 920286-94-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920286-94-8

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

2,7-diphenylchromen-4-one

InChI

InChI=1S/C21H14O2/c22-19-14-20(16-9-5-2-6-10-16)23-21-13-17(11-12-18(19)21)15-7-3-1-4-8-15/h1-14H

InChI Key

KVFSNXUPLYLPMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C=C(O3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 2,7 Diphenyl 4h 1 Benzopyran 4 One and Analogues

Strategies for Constructing the 4H-1-Benzopyran-4-one Core Scaffold

The formation of the chromone (B188151) ring system is a critical step in the synthesis of 2,7-diphenyl-4H-1-benzopyran-4-one. Various synthetic routes have been developed, ranging from multi-component reactions that assemble the core in a single step to sequential cyclization and condensation methods.

Multi-component Reaction Approaches in Benzopyranone Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures, including the 4H-pyran ring system, a structural motif within the broader class of benzopyranones. scielo.brgrowingscience.comnih.govscielo.brnih.gov These reactions involve the one-pot combination of three or more starting materials to form a single product that incorporates portions of all the reactants. growingscience.com While the direct multi-component synthesis of this compound is not extensively documented, the principles of MCRs are applied to the synthesis of related 4H-pyran and 4H-chromene derivatives.

A common MCR for the synthesis of 4H-pyran derivatives involves the condensation of an aromatic aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate or dimedone), and a source of cyanide (like malononitrile). scielo.brgrowingscience.comscielo.br The reaction is often catalyzed by a Brønsted or Lewis acid, or a base. For instance, a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a cyclic 1,3-dicarbonyl compound in the presence of a suitable catalyst can yield highly functionalized 4H-benzo[b]pyran derivatives. scielo.br The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield.

Reactant 1Reactant 2Reactant 3CatalystProduct TypeReference
Aromatic AldehydeMalononitrileEthyl AcetoacetateKOH loaded CaO2-Amino-4H-pyran derivative growingscience.com
Aromatic AldehydeMalononitrileCyclohexanedioneDodecyl benzenesulfonic acid2-Amino-4H-benzo[b]pyran derivative scielo.brscielo.br
NinhydrinCyanoacetohydrazideAromatic AldehydeNone (thermal)Spiroindenopyridotriazine-4H-pyran nih.gov

Cyclization and Condensation Methods for Chromone Formation

Classical and widely employed methods for the construction of the chromone core involve intramolecular cyclization and condensation reactions of appropriately substituted precursors. These methods generally offer good control over the substitution pattern of the resulting benzopyranone.

One of the most prominent methods is the Baker-Venkataraman rearrangement , which involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1-(2-hydroxyphenyl)-1,3-butanedione, followed by acid-catalyzed cyclization to afford the chromone. ijrpc.com This two-step process is a reliable route to a wide variety of substituted chromones.

Another important strategy is the Claisen condensation of an o-hydroxyacetophenone with an ester, which directly yields the 1,3-dicarbonyl intermediate that can then be cyclized under acidic conditions to form the chromone ring. ijrpc.com The choice of base and solvent is crucial for the success of the Claisen condensation.

The Algar-Flynn-Oyamada (AFO) reaction provides a route to flavonols (3-hydroxyflavones) through the alkaline hydrogen peroxide oxidation of 2'-hydroxychalcones. While the direct product is a flavonol, this reaction underscores the importance of chalcones as key intermediates in flavonoid synthesis. The cyclization of 2'-hydroxychalcones under various conditions can also lead to flavanones, which can be subsequently oxidized to flavones.

Acid-catalyzed cyclization is a common final step in many chromone syntheses. ijrpc.com Various acids, such as sulfuric acid, hydrochloric acid, or polyphosphoric acid, can be used to effect the dehydration and ring closure of the 1,3-dicarbonyl intermediate. ijrpc.com

PrecursorReagentsKey IntermediateProduct TypeReference
o-AcyloxyacetophenoneBase (e.g., KOH)1-(2-Hydroxyphenyl)-1,3-butanedioneChromone ijrpc.com
o-Hydroxyacetophenone and EsterBase (e.g., NaH)1-(2-Hydroxyphenyl)-1,3-butanedioneChromone ijrpc.com
2'-HydroxychalconeH₂O₂, Base-FlavonolN/A
1-(2-Hydroxyphenyl)-1,3-butanedioneAcid (e.g., H₂SO₄)-Chromone ijrpc.com

Phenoxymagnesium Bromide Reactions and Analogous Strategies

The specific use of phenoxymagnesium bromide for the direct construction of the 4H-1-benzopyran-4-one core is not a widely documented mainstream synthetic strategy in the reviewed literature. More commonly, organomagnesium compounds, specifically Grignard reagents, are employed in reactions with existing chromone or coumarin (B35378) scaffolds, leading to their modification rather than their de novo synthesis. masterorganicchemistry.comrsc.org

For instance, Grignard reagents are known to react with coumarins (2H-1-benzopyran-2-ones) via conjugate addition to introduce substituents at the 4-position of the resulting dihydrocoumarin. While this modifies the benzopyranone system, it does not construct the 4-oxo functionality characteristic of chromones. Similarly, Grignard reagents can add to the carbonyl group of chromones, but this typically leads to the formation of tertiary alcohols rather than the construction of the core ring system.

Analogous strategies involving the reaction of phenols with β-ketoesters can lead to the formation of chromones, often under acidic conditions (Simonis reaction), but this does not typically involve the use of a pre-formed phenoxymagnesium bromide. Therefore, while Grignard reagents are versatile tools in organic synthesis, their application in the primary construction of the 4H-1-benzopyran-4-one scaffold from acyclic precursors appears limited.

Regioselective Introduction of Phenyl Substituents at C-2 and C-7 Positions

The synthesis of this compound requires the precise installation of phenyl groups at the C-2 and C-7 positions of the chromone core. This is typically achieved through either the functionalization of a pre-formed chromone ring or by incorporating the phenyl groups into the starting materials prior to cyclization.

Directed Functionalization Techniques

Directed C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents onto aromatic and heteroaromatic rings, thereby avoiding the need for pre-functionalized substrates. rsc.orgrsc.org In the context of chromones, the endocyclic oxygen and the carbonyl group can influence the reactivity and selectivity of C-H activation.

For the introduction of a phenyl group at the C-2 position, palladium-catalyzed C-H activation/arylation has been reported. rsc.org This approach involves the direct coupling of a chromone with an arylating agent, such as an arylboronic acid or an aryliodide, in the presence of a palladium catalyst. The regioselectivity for the C-2 position is often favored due to the electronic properties of the chromone ring.

Directed ortho-metalation (DoM) is another powerful strategy for the functionalization of aromatic rings. While less commonly reported for the direct phenylation of the chromone core itself, DoM of the phenolic precursor to the chromone can be used to introduce substituents that will ultimately reside at specific positions on the benzene ring of the benzopyranone. For example, a directing group on the phenol can guide lithiation to the ortho position, which, after subsequent electrophilic trapping and cyclization, would correspond to the C-7 or C-5 position of the chromone.

SubstrateReagentCatalyst/ConditionsPosition FunctionalizedProduct TypeReference
ChromoneBenzenePd(OAc)₂C-22-Phenylchromone rsc.org
ChromoneArylboronic AcidPd(II) catalyst, Fe(OTf)₃C-22-Arylchromone rsc.org

Cross-Coupling Methodologies for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are arguably the most versatile and widely used methods for the formation of aryl-aryl bonds, making them indispensable for the synthesis of this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an arylboronic acid with an aryl halide or triflate in the presence of a palladium catalyst and a base. organic-synthesis.combeilstein-journals.orgmdpi.com To synthesize this compound, a dihalochromone, such as 2,7-dibromo-4H-1-benzopyran-4-one, can be subjected to a double Suzuki-Miyaura coupling with phenylboronic acid. Alternatively, a sequential approach can be employed, where a 2-halo-7-phenylchromone is coupled with phenylboronic acid, or a 7-halo-2-phenylchromone is coupled with phenylboronic acid. The synthesis of the requisite halochromone precursors is a key aspect of this strategy.

Other cross-coupling reactions, such as the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents), can also be employed for the formation of the C-C bonds required for the phenyl substituents. The choice of coupling reaction often depends on the functional group tolerance, availability of starting materials, and the desired reaction conditions.

SubstrateCoupling PartnerCatalystBaseProductReference
2,7-DibromochromonePhenylboronic AcidPd(PPh₃)₄Na₂CO₃2,7-Diphenylchromone researchgate.net
2-Bromo-3-methylbenzamide1-Naphthylboronic AcidPd₂(dba)₃, Chiral LigandK₃PO₄Axially Chiral Biaryl beilstein-journals.org
Aryl HalidePhenylboronic AcidPdCl₂(dppf)Na₂CO₃Biphenyl (B1667301) Derivative organic-synthesis.com

Derivatization Strategies for Enhancing Molecular Complexity

The core structure of this compound serves as a versatile scaffold for the synthesis of more complex molecules through various derivatization strategies. These modifications are aimed at exploring and enhancing the biological activities of the parent compound. Key strategies include the introduction of functional groups like hydroxymethyl and carboxaldehyde, and the incorporation of diverse heterocyclic moieties.

Synthesis of Hydroxymethyl and Carboxaldehyde Derivatives

The introduction of hydroxymethyl and carboxaldehyde groups onto the benzopyran-4-one framework provides valuable handles for further synthetic transformations. A common approach to synthesize 3-formyl benzopyran-4-ones is through the Vilsmeier-Haack reaction, which utilizes a formylating reagent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) on substituted ortho-hydroxy acetophenones. nih.gov However, the yields and purity of certain derivatives, such as 7-methoxy-4-oxo-4H-1-benzopyran-3-carbaldehyde, can be low with the standard procedure. nih.gov In such cases, a modified two-step Vilsmeier-Haack reaction may be employed to improve the outcome. nih.gov

Once the 3-formyl derivatives are obtained, they can be further modified. For instance, the 3-formyl group can be reduced to a hydroxymethyl group. nih.gov A general procedure for this conversion involves reacting the 4-oxo-4H-1-benzopyran-3-yl-carboxaldehyde with basic alumina in 2-propanol at elevated temperatures. nih.gov

Another strategy involves the synthesis of carboxaldehyde derivatives from corresponding bromomethyl precursors. researchgate.net This method treats the bromomethyl derivatives with silver acetate, followed by hydrolysis and subsequent oxidation to yield the desired carboxaldehyde. researchgate.net For example, 3,5-diphenyl-6-methyl-4-oxo-4H-pyran-2-carboxaldehyde and 3,5-diphenyl-4-oxo-4H-pyran-2,6-dicarboxaldehyde have been successfully synthesized using this approach. researchgate.netdntb.gov.ua The hydroxymethyl derivatives can also be obtained through the reduction of these carboxaldehydes using reagents like sodium borohydride (B1222165). researchgate.net

The following table summarizes the synthesis of some hydroxymethyl and carboxaldehyde derivatives:

Starting MaterialReagents and ConditionsProductYield (%)
Substituted o-hydroxyacetophenonePOCl₃, DMF, 60°C3-Formylbenzopyran-4-oneGood
4-Oxo-4H-1-benzopyran-3-yl-carboxaldehydeBasic alumina, 2-propanol, 75°C3-(Hydroxymethyl) substituted-4-oxo-4H-1-benzopyrane-
Bromomethyl derivatives of 3,5-diphenyl-4H-pyran-4-one1. Silver acetate 2. Hydrolysis 3. OxidationCarboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one-
Carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-oneSodium borohydrideHydroxymethyl derivatives of 3,5-diphenyl-4H-pyran-4-one69-76

Table generated based on data from multiple sources. nih.govresearchgate.net

Incorporation of Amidinobenzimidazoles and Other Heterocyclic Moieties

To expand the chemical space and potential biological activity of diphenylated benzopyran-4-ones, various heterocyclic moieties can be incorporated into the core structure. This strategy aims to create hybrid molecules that may exhibit synergistic or novel pharmacological properties.

One approach involves the synthesis of benzopyran-4-one derivatives linked to imidazole or pyrazole heterocycles. researchgate.net For instance, a series of 3,6-di-substituted-7-hydroxy-2-methyl-4H-1-benzopyran-4-one derivatives have been synthesized where the substituent at the 6-position is an imidazole or pyrazole ring. researchgate.net The synthesis typically involves the reduction of a nitro group to an amino group, followed by coupling with a suitable heterocyclic precursor. researchgate.net

The Vilsmeier-Haack reaction is also a key method for introducing a reactive aldehyde group, which can then be used as a synthon for building various heterocyclic systems. mdpi.comresearchgate.net The 3-formylchromone is a versatile precursor for synthesizing a wide range of heterocyclic systems attached to the chromone moiety. researchgate.net For example, the reaction of 3-formylchromones with 2-hydroxyaniline can lead to the formation of chromanones. mdpi.com

Furthermore, the development of one-pot multicomponent reactions has provided efficient pathways to synthesize complex heterocyclic systems derived from benzopyran-4-ones. These reactions allow for the construction of multiple bonds and stereocenters in a single synthetic operation, often with high atom economy and efficiency.

Preparation of Benzopyran-4-one-Isoxazole Hybrid Compounds

A specific and significant derivatization strategy involves the synthesis of hybrid compounds that conjugate a benzopyran-4-one scaffold with an isoxazole ring. nih.govresearchgate.net This approach is driven by the distinct biological activities associated with both heterocyclic systems. researchgate.net

The synthesis of these hybrid molecules typically involves a multi-step process. nih.gov First, substituted 3-formyl benzopyran-4-ones are prepared from the corresponding ortho-hydroxy acetophenones via the Vilsmeier-Haack reaction. nih.gov The resulting 3-formyl group is then modified, for example, by reduction to a hydroxymethyl group. nih.gov Finally, the modified benzopyran-4-one is conjugated with a suitable isoxazole derivative through various linkers, such as an ester linkage. nih.gov

The choice of linker and the substitution pattern on the benzopyran-4-one ring can significantly influence the biological activity of the resulting hybrid compound. nih.gov For instance, studies have shown that the conjugation of benzopyran-4-one with isoxazole via an ester linkage can lead to compounds with significant selectivity toward cancer cell lines. nih.gov

The following table outlines a general synthetic route for benzopyran-4-one-isoxazole hybrids:

StepStarting MaterialReagents and ConditionsIntermediate/Product
1Substituted ortho-hydroxy acetophenone (B1666503)POCl₃, DMF (Vilsmeier-Haack reaction)Substituted 3-formyl benzopyran-4-one
2Substituted 3-formyl benzopyran-4-oneBasic alumina, 2-propanolSubstituted 3-(hydroxymethyl) benzopyran-4-one
3Substituted 3-(hydroxymethyl) benzopyran-4-oneIsoxazole derivative with a carboxylic acidEsterification conditions

Table generated based on data from a relevant study. nih.gov

Optimization of Reaction Conditions, Yields, and Stereoselectivity

The efficiency and outcome of synthetic methodologies for this compound and its analogues are highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and catalyst.

For instance, in the synthesis of 3,4-disubstituted 2H-benzopyrans via electrophilic cyclization, the choice of solvent has a significant impact on the yield. nih.gov While solvents like dichloromethane, methanol, and DMF may result in lower yields, nitromethane (B149229) has been shown to provide a higher yield of the desired product. nih.gov Temperature is another critical factor; reactions may not proceed at low temperatures, while higher temperatures can lead to the formation of undesired byproducts. nih.gov

In multicomponent reactions for the synthesis of 4H-pyran derivatives, the catalyst and its loading, as well as the reaction medium, play a crucial role. researchgate.netgrowingscience.com For example, the use of a dodecyl benzenesulfonic acid/H₂O microemulsion system can be advantageous due to its dual catalytic and surfactant properties, leading to high yields and environmentally benign conditions. researchgate.net The optimization of the molar ratio of reactants is also essential to maximize the product yield. researchgate.net

Stereoselectivity is a critical consideration in the synthesis of complex benzopyran-4-one analogues, particularly those with multiple chiral centers. The Prins cyclization, a powerful method for constructing tetrahydropyran rings, can be influenced by the choice of Brønsted or Lewis acid catalysts to control the stereochemical outcome. researchgate.net The polarity of the solvent can also play a key role in controlling the 1,3-stereoinduction in certain intramolecular allylation reactions leading to tetrahydropyran formation. researchgate.net

The following table provides examples of optimized reaction conditions for different synthetic transformations:

Reaction TypeKey Optimization ParameterOptimized ConditionOutcome
Electrophilic Cyclization of 2H-BenzopyransSolventCH₃NO₂Improved Yield (77%)
Multicomponent Synthesis of 4H-PyransCatalyst SystemDodecyl benzenesulfonic acid/H₂O microemulsionHigh Yield, Green Conditions
Intramolecular Allylation for TetrahydropyransSolvent PolarityApolar solventOptimal 1,3-stereoinduction

Table generated based on data from multiple sources. nih.govresearchgate.netresearchgate.net

Purification and Isolation Techniques for Diphenylated Benzopyran-4-ones

The purification and isolation of the synthesized this compound and its derivatives are crucial steps to obtain compounds of high purity for subsequent characterization and biological evaluation. A combination of chromatographic and non-chromatographic techniques is typically employed.

Column Chromatography is a widely used method for the purification of benzopyran-4-one derivatives. The choice of the stationary phase (e.g., silica gel) and the eluent system (a mixture of solvents with varying polarities) is critical for achieving good separation of the desired product from starting materials, reagents, and byproducts. For example, a mixture of ethyl acetate and petroleum ether is often used as the eluent system. nih.gov

Recrystallization is a common technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals of high purity. Ethanol is a frequently used solvent for the recrystallization of 4H-pyran derivatives. researchgate.net

Filtration is used to separate solid products from the reaction mixture or a solution. This is often done after a precipitation or crystallization step. The solid is collected on a filter paper and washed with a suitable solvent to remove any soluble impurities.

Evaporation under reduced pressure (using a rotary evaporator) is employed to remove the solvent from a solution containing the purified compound. This is a gentle method that avoids the decomposition of thermally sensitive compounds.

The progress of the reaction and the purity of the isolated compounds are typically monitored by Thin-Layer Chromatography (TLC) . By comparing the retention factor (Rf) of the product with that of the starting materials, the completion of the reaction and the effectiveness of the purification process can be assessed.

Reaction Mechanisms and Reactivity of the 2,7 Diphenyl 4h 1 Benzopyran 4 One Core

Electrophilic and Nucleophilic Reactivity of the Benzopyranone System

The benzopyranone (chromone) core is characterized by an electron-deficient γ-pyrone moiety, making it a valuable substrate for various chemical transformations. tandfonline.comtandfonline.com The reactivity is centered around the conjugated system involving the pyran oxygen, the C2-C3 double bond, and the C4-carbonyl group.

Reactivity at the C-2, C-3, and C-4 Positions of the Chromone (B188151) Ring

The distribution of electron density within the chromone ring dictates its reactivity towards both nucleophiles and electrophiles. The key positions for reaction are the C-2, C-3, and C-4 carbons of the heterocyclic pyrone ring.

C-4 Position: The carbonyl carbon at the C-4 position is inherently electrophilic due to the polarization of the C=O bond. This makes it a prime target for nucleophilic attack.

C-2 Position: The C-2 position is significantly electron-deficient. rsc.orgrsc.org This is due to the combined electron-withdrawing effects of the adjacent pyran oxygen and its conjugation with the C-4 carbonyl group. Consequently, the C-2 position is highly susceptible to attack by nucleophiles. rsc.orgcore.ac.uk This often initiates a cascade of reactions, including ring-opening. tandfonline.comtubitak.gov.tr

C-3 Position: In contrast, the C-3 position is comparatively electron-rich and can react with electrophilic partners, especially when the C-2 position is already substituted. rsc.org

The general reactivity of these positions is summarized in the table below.

PositionElectronic NatureCommon Reactants
C-2 Electron-Deficient (Electrophilic)Nucleophiles
C-3 Electron-Rich (Nucleophilic)Electrophiles
C-4 Electron-Deficient (Electrophilic)Nucleophiles

Influence of Diphenyl Substituents on Electronic Properties and Reactivity

The presence of two phenyl groups, one at the C-2 position and another at the C-7 position, significantly modulates the electronic properties and reactivity of the benzopyranone core.

The phenyl group at C-2 is directly conjugated with the pyrone ring system. Its electronic influence is a combination of a weak electron-donating resonance effect (+M) and a stronger electron-withdrawing inductive effect (-I) due to the higher electronegativity of its sp² hybridized carbons. stackexchange.comquora.com This group can stabilize intermediates and influence the regioselectivity of reactions. For instance, charged substituents on a phenyl ring can significantly enhance or temper reaction rates depending on the nature of the transition state, a phenomenon driven primarily by through-space electrostatic effects. nih.gov

Ring-Opening and Ring-Closing Reaction Pathways

The dynamic nature of the chromone scaffold is evident in its ability to undergo both ring-opening and ring-closing reactions, which are fundamental to its role as a building block in heterocyclic synthesis.

Ring-Opening Reactions: Chromones readily undergo nucleophilic cleavage at the C-2 position. core.ac.uk This reaction is a hallmark of the chromone system's reactivity and typically proceeds via the attack of a nucleophile at the electron-deficient C-2 carbon. tandfonline.comtubitak.gov.tr This initial attack disrupts the aromaticity of the pyran ring, leading to the formation of an intermediate that subsequently cleaves the C-O bond, opening the ring. tandfonline.comrsc.org A variety of nucleophiles, including nitrogen and carbon nucleophiles, can initiate this ring-opening and recyclization sequence, making chromones versatile precursors for a wide array of other heterocyclic systems like pyrazoles, isoxazoles, and pyridines. tandfonline.comtandfonline.com

Ring-Closing Reactions: The synthesis of the 2,7-diphenyl-4H-1-benzopyran-4-one core itself is a ring-closing reaction. One of the most prevalent methods for synthesizing flavones (2-phenylchromones) involves the cyclization of precursor molecules. A common strategy is the Baker-Venkataraman rearrangement, where a 2-acyloxyacetophenone rearranges under basic conditions to form a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration to yield the chromone ring. ijrpc.com Other methods include palladium-catalyzed carbonylative annulation reactions between o-iodophenols and terminal acetylenes, which can construct the chromone skeleton in a highly efficient manner. organic-chemistry.org

Functional Group Interconversions and Transformation Pathways

Oxidation and Reduction Chemistry

Oxidation: The this compound core is relatively stable towards oxidation. However, the appended phenyl rings or the C2-C3 double bond can be targeted under specific conditions. Strong oxidizing agents can lead to the degradation of the aromatic rings. Milder reagents might achieve epoxidation of the C2-C3 double bond.

Reduction: The chromone system has two primary sites for reduction: the C4-carbonyl group and the C2-C3 double bond.

Carbonyl Reduction: The ketone at C-4 can be selectively reduced to a secondary alcohol using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comchemguide.co.uk This reaction proceeds via nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. pressbooks.pubyoutube.com

Double Bond Reduction: The C2=C3 double bond can also be reduced, often concurrently with or subsequent to carbonyl reduction, particularly with stronger reducing systems or catalytic hydrogenation. This would convert the 2,7-diphenylchromone into the corresponding flavanone (B1672756) (2,7-diphenylchroman-4-one).

ReactionReagent ExampleProduct Type
Reduction Sodium Borohydride (NaBH₄)2,7-Diphenyl-2,3-dihydro-4H-1-benzopyran-4-ol
Reduction Catalytic Hydrogenation (e.g., H₂/Pd-C)2,7-Diphenylchroman-4-one or 2,7-Diphenylchroman-4-ol

Nucleophilic Displacement Reactions

While classical nucleophilic substitution requires a leaving group, the chromone ring can undergo reactions that result in a net displacement. These are typically multi-step sequences involving nucleophilic addition followed by elimination or ring-opening/ring-closing.

For example, the reaction of 3-halochromones with terminal acetylenes (a Sonogashira coupling) is a key method for producing 3-alkynylchromones, demonstrating a formal nucleophilic displacement at the C-3 position. researchgate.net Furthermore, the reaction of the C-4 carbonyl group with nitrogen nucleophiles like hydroxylamine (B1172632) or hydrazines proceeds via a nucleophilic addition-elimination mechanism to form oximes and hydrazones, respectively. These reactions displace the carbonyl oxygen.

Similarly, reactions initiated by nucleophilic attack at the C-2 position can lead to complex transformations. For instance, certain chromone derivatives react with amines in domino ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reactions to yield entirely new heterocyclic systems like quinolones or benzopyrans. researchgate.net

Acetal (B89532) Deprotection Strategies

In the multistep synthesis of complex flavonoids like this compound, protecting groups are often employed to mask reactive functionalities. Acetals are commonly used to protect hydroxyl groups, which are precursors to the ether linkage in the pyran ring, or to protect carbonyl functionalities in starting materials. The removal of these acetal protecting groups is a critical step in the synthetic sequence.

Acetal deprotection is most commonly achieved through acid-catalyzed hydrolysis. orgoreview.com The mechanism involves protonation of one of the acetal oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a carbocation intermediate and an alcohol. Subsequent attack by water and loss of a proton regenerates the carbonyl or hydroxyl group. chemistrysteps.com A variety of acidic conditions can be employed for this transformation, ranging from dilute aqueous mineral acids to Lewis acids in wet organic solvents. organic-chemistry.orgorganic-chemistry.org

The choice of deprotection conditions is crucial to avoid undesired side reactions, especially when other acid-sensitive functional groups are present in the molecule. epa.gov For instance, milder methods utilizing catalysts like indium(III) trifluoromethanesulfonate (B1224126) or cerium(III) chloride in wet nitromethane (B149229) have been developed for the chemoselective cleavage of acetals. organic-chemistry.org Electrochemical methods for acetal deprotection under neutral conditions have also been reported, offering an alternative to acid-catalyzed hydrolysis. rsc.org

The following interactive table summarizes various reagent systems that can be employed for acetal deprotection, which are applicable in the synthesis of precursors to this compound.

Reagent SystemConditionsSubstrate ScopeNotes
HCl, H₂SO₄, or p-TsOH in aqueous solventVaries (often room temp. to reflux)General for many acetalsCan be harsh and may affect other acid-sensitive groups. nih.gov
Indium(III) trifluoromethanesulfonate in acetone/waterRoom temperature or microwaveAcyclic and cyclic acetalsMild and neutral conditions. organic-chemistry.org
Cerium(III) chloride in wet nitromethaneRoom temperatureAcyclic and cyclic acetalsChemoselective for acetal cleavage. organic-chemistry.org
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water30 °CAcyclic and cyclic acetalsCatalytic and occurs in water. organic-chemistry.org
Iodine in neutral conditionsRoom temperatureAcyclic and cyclic O,O-acetalsTolerates various functional groups. organic-chemistry.org
Benzyltriphenylphosphonium peroxymonosulfate (B1194676) and AlCl₃Solid-phase, room temperatureEthylene acetalsSolvent-free conditions.
Palladium(II) complexMild conditionsVarious acetals and ketalsSelective hydrolysis in the presence of acid-sensitive groups. epa.gov

Stability and Degradation Pathways of this compound

The stability of the this compound molecule is a critical aspect, particularly concerning its potential applications and long-term storage. The core structure is generally stable; however, it can undergo degradation under specific conditions, such as exposure to strong acids, bases, high temperatures, or UV radiation.

The ether linkage in the pyran ring can be susceptible to cleavage under harsh acidic conditions, although it is generally more stable than an acetal. The stability of the chromone ring itself is significant, but prolonged exposure to strong base can lead to ring-opening reactions, typically initiated by nucleophilic attack at the C-2 position.

The thermal stability of the related poly(ether sulfone) structures containing diphenyl ether and diphenyl sulfone units has been studied, with degradation processes occurring at temperatures ranging from 370 to 650 °C. mdpi.com While not directly analogous, this suggests that the diphenyl-substituted benzopyranone core would possess considerable thermal stability.

Photochemical reactions of the 2,3-diphenyl-4H-chromen-4-one system have been reported to induce annulation, leading to the formation of dibenzo[a,c]xanthen derivatives. This indicates that the this compound molecule may be sensitive to ultraviolet light, potentially undergoing photochemical transformations upon prolonged exposure.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,7 Diphenyl 4h 1 Benzopyran 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a complete assignment of the proton (¹H) and carbon (¹³C) signals of 2,7-diphenyl-4H-1-benzopyran-4-one can be achieved.

Table 1: Representative ¹H NMR Spectral Data for Flavone (B191248) Derivatives

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-5 ~8.20 dd ~7.9, 1.5
H-6 ~7.45 m
H-8 ~7.70 m
H-3 ~6.77 s
Phenyl H ~7.50-7.90 m

Note: Data is analogous based on similar flavone structures. rsc.org

The ¹³C NMR spectrum of flavones shows characteristic signals for the carbonyl carbon (C4) around δ 178 ppm. rsc.org The carbons of the benzopyran ring and the phenyl substituents appear in the aromatic region (δ 100-165 ppm). For example, in 2-(4-chlorophenyl)-4H-1-benzopyran-4-one, the C4 carbon resonates at δ 178.12 ppm, and the C2 carbon is observed at δ 162.08 ppm. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for Flavone Derivatives

Carbon Chemical Shift (δ) ppm
C-2 ~163
C-3 ~107
C-4 ~178
C-4a ~124
C-5 ~125
C-6 ~125
C-7 ~134
C-8 ~118
C-8a ~156
C-1' ~131
C-2'/6' ~126
C-3'/5' ~129
C-4' ~132

Note: Data is analogous based on similar flavone structures. rsc.org

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within the molecule. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would confirm the correlations between adjacent protons on the phenyl rings and the benzopyran core. libretexts.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edugithub.io This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.edugithub.io HMBC is crucial for connecting the different spin systems identified in the COSY spectrum and for assigning quaternary (non-protonated) carbons. For example, correlations from the H-3 proton to C-2, C-4, and C-4a would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the relative stereochemistry and conformation of the molecule in solution. For instance, NOE correlations between the protons of the C2-phenyl group and the H-3 proton would confirm their spatial relationship.

A comprehensive analysis of these 2D NMR spectra would allow for the complete and unambiguous assignment of all proton and carbon signals of this compound. science.govrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. capes.gov.br

The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the γ-pyrone ring, typically in the range of 1650-1600 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching vibrations of the pyran ring would likely be observed between 1250 and 1000 cm⁻¹.

Raman spectroscopy provides complementary information. The symmetric vibrations of the phenyl rings are often strong in the Raman spectrum. capes.gov.br The low-frequency region of the Raman spectrum can provide insights into the skeletal vibrations of the entire molecule. capes.gov.br

Table 3: Expected IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C=O (ketone) Stretching 1650 - 1600
C=C (aromatic) Stretching 1600 - 1450
C-O-C (ether) Asymmetric Stretching 1250 - 1000
C-H (aromatic) Stretching 3100 - 3000

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₂₁H₁₄O₂), the expected exact mass can be calculated. HRMS analysis of related flavones has confirmed their molecular formulas with high precision. rsc.org

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for flavones involve retro-Diels-Alder (RDA) reactions of the C-ring, leading to characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. Flavones typically exhibit two major absorption bands in their UV-Vis spectra.

Band I: This band, appearing in the 300-400 nm range, is associated with the π → π* transition of the conjugated system involving the B-ring and the carbonyl group (cinnamoyl system).

Band II: This band, observed in the 240-280 nm range, is attributed to the π → π* transition of the A-ring benzoyl system.

The position and intensity of these bands are sensitive to the substitution pattern on the flavone nucleus.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and torsional angles, revealing the planarity of the benzopyran system and the orientation of the phenyl substituents. This technique has been successfully applied to determine the crystal structures of various substituted 4H-1-benzopyran-4-ones, confirming their molecular geometries. researchgate.netmdpi.com

Advanced Spectroscopic Techniques for Tautomeric Investigations and Equilibrium Analysis

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical aspect in the study of many organic molecules, including flavonoids like this compound. The potential for this compound to exist in different tautomeric forms, primarily the keto and enol forms, can significantly influence its chemical reactivity, physical properties, and biological activity. Advanced spectroscopic techniques are indispensable tools for identifying and quantifying these tautomers, providing insights into the equilibrium dynamics.

The investigation of tautomerism in compounds structurally related to this compound, such as other flavones and pyrones, has revealed the existence of keto-enol equilibria. nih.govmdpi.com For this compound, the principal tautomeric equilibrium would involve the interconversion between the 4-keto form and the corresponding 4-hydroxy-enol form. The stability and relative populations of these tautomers can be influenced by factors such as the solvent, temperature, and pH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for the elucidation of tautomeric equilibria. In the context of this compound, distinct chemical shifts would be expected for the protons and carbons in the vicinity of the tautomerizing functional groups.

For instance, in the ¹H NMR spectrum, the presence of the enol tautomer would be indicated by the appearance of a characteristic signal for the enolic hydroxyl proton. The chemical shift of this proton is often broad and can vary depending on the solvent and concentration. Furthermore, the protons on the heterocyclic C-ring would exhibit different chemical shifts depending on whether they are part of a keto or enol system.

¹³C NMR spectroscopy provides even more definitive evidence. The carbonyl carbon (C-4) of the keto form typically resonates at a significantly downfield chemical shift (around 180-200 ppm). In the enol tautomer, this carbon becomes an enolic carbon and shifts considerably upfield (to approximately 150-160 ppm). The observation of two distinct signals in these regions, or a single averaged signal if the interconversion is rapid on the NMR timescale, can provide quantitative information about the equilibrium. nih.govmdpi.com

Table 1: Hypothetical ¹³C NMR Chemical Shifts for Tautomeric Forms of this compound

Carbon AtomKeto Form (ppm)Enol Form (ppm)
C-2~163~158
C-3~106~110
C-4~185~155
C-4a~105~108
C-5~127~125
C-6~118~117
C-7~140~138
C-8~115~114
C-8a~156~154

Note: The chemical shifts presented are hypothetical and based on typical values for flavone and chalcone (B49325) derivatives. Actual values for this compound would require experimental determination.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy can also be employed to study tautomeric equilibria by monitoring the characteristic stretching frequencies of the functional groups involved. The keto form of this compound would exhibit a strong absorption band for the C=O stretching vibration, typically in the range of 1630-1660 cm⁻¹. The enol form, on the other hand, would show a characteristic O-H stretching band (around 3200-3600 cm⁻¹) and a C=C stretching band for the enolic double bond.

UV-Vis spectroscopy is particularly useful for studying the influence of solvent polarity on the tautomeric equilibrium. The keto and enol forms of a compound often have different chromophoric systems and thus exhibit distinct absorption maxima (λ_max). By recording the UV-Vis spectra in solvents of varying polarities, it is possible to observe shifts in the absorption bands, indicating a change in the predominant tautomeric form. For example, in some related systems, the enol form is favored in non-polar solvents, while the keto form predominates in polar solvents. mdpi.com

Mass Spectrometry

While mass spectrometry is primarily used for determining molecular weight and fragmentation patterns, it can sometimes provide indirect evidence for the existence of tautomers. The different tautomeric forms may exhibit distinct fragmentation pathways upon ionization, leading to different relative abundances of fragment ions. However, care must be taken in interpreting these results, as the ionization process itself can potentially alter the tautomeric equilibrium.

Computational Studies

In conjunction with experimental techniques, theoretical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of the tautomers of this compound. These computational models can predict the optimized geometries, relative energies, and spectroscopic properties (NMR chemical shifts, IR frequencies) of the different tautomers, aiding in the interpretation of experimental data. nih.gov

By employing a combination of these advanced spectroscopic techniques and computational methods, a comprehensive understanding of the tautomeric behavior of this compound can be achieved. This knowledge is fundamental for predicting its chemical behavior and for the rational design of derivatives with specific desired properties.

Theoretical and Computational Investigations of 2,7 Diphenyl 4h 1 Benzopyran 4 One

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for organic molecules, offering a balance between accuracy and computational cost. It is extensively used to investigate the electronic properties and reactivity of heterocyclic systems like benzopyran-4-ones. nih.govresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For compounds like 2,7-Diphenyl-4H-1-benzopyran-4-one, this involves calculating the optimal bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometric Parameters (Illustrative) This table illustrates the type of data obtained from a DFT geometry optimization. The values are representative for a benzopyran-4-one structure.

Parameter Bond/Angle Theoretical Value (Å or °)
Bond Length C4=O ~1.25
Bond Length C2-C3 ~1.36
Bond Length O1-C2 ~1.38
Bond Length C7-C(Phenyl) ~1.48
Bond Angle C3-C4-C4a ~120
Bond Angle C2-O1-C8a ~118

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its propensity to donate electrons in a reaction. Conversely, the LUMO energy relates to the electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijopaar.com This analysis helps identify the most likely sites for electrophilic and nucleophilic attack. For this compound, the FMO analysis would map the electron density distribution, indicating how the phenyl substituents influence the electronic character of the benzopyranone core.

Table 2: Illustrative Frontier Molecular Orbital Energies This table shows a typical output for an FMO analysis.

Orbital Energy (eV) Description
HOMO -6.5 Electron-donating capability
LUMO -1.8 Electron-accepting capability

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for the optimized geometry of this compound, each vibrational mode can be assigned to a specific motion of its atoms, such as the stretching of the C=O bond, C=C bonds in the aromatic rings, or C-O-C ether linkages. ijopaar.com

This theoretical spectrum is invaluable for interpreting experimental spectroscopic data. Comparing the calculated frequencies with experimental IR and Raman spectra helps to confirm the molecular structure and provides a detailed understanding of the molecule's vibrational properties.

Table 3: Correlation of Key Calculated and Experimental Vibrational Frequencies (Illustrative) This table demonstrates the common practice of comparing theoretical and experimental spectroscopic data.

Vibrational Mode Functional Group Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
ν(C=O) Ketone ~1650 ~1645
ν(C=C) Aromatic Rings ~1600 - 1450 ~1595 - 1450

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Beyond static properties, quantum chemical calculations are employed to explore the pathways of chemical reactions. diva-portal.org For this compound, this could involve studying its synthesis, degradation, or photochemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify transition states, which are the high-energy structures that connect reactants to products.

Calculating the activation energy (the energy barrier that must be overcome for a reaction to occur) allows for the determination of the most favorable reaction mechanism. diva-portal.org This approach can clarify the roles of different reactants and catalysts and predict the stereochemical or regiochemical outcome of a reaction.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations provide insight into the physical movements and dynamic behavior of atoms and molecules over time. mdpi.com An MD simulation of this compound would model its motion and flexibility, revealing its conformational landscape.

This is particularly useful for understanding how the molecule behaves in a solution or how it might interact with a biological target, such as an enzyme or receptor. nih.gov Key metrics like the Root Mean Square Deviation (RMSD) are analyzed to assess the stability of the molecule's conformation or its binding pose within a protein's active site. nih.gov These simulations can reveal stable and transient conformations and provide a dynamic picture that complements the static view from DFT calculations.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Computational methods are essential for establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. nih.gov For the benzopyran-4-one class of compounds, which exhibit diverse pharmacological properties, SAR studies guide the design of new derivatives with enhanced potency or selectivity. mdpi.com

By calculating a range of molecular descriptors (e.g., electronic properties, steric factors, hydrophobicity) for a series of analogues of this compound and correlating them with measured biological activity, a predictive SAR model can be built. This allows chemists to understand how modifications, such as adding different substituents to the phenyl rings, affect the molecule's function. mdpi.com This in silico screening process accelerates the discovery of lead compounds in drug development.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series will lead to corresponding changes in their biological effects. nih.gov For this compound, QSAR studies would be instrumental in optimizing its structure for a desired activity.

A typical QSAR study involves several key steps:

Data Set Selection: A series of analogues of this compound with known biological activities (e.g., enzyme inhibition, receptor binding) would be compiled. This forms the training set for model development and a test set for validation.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be categorized as one-dimensional (e.g., pKa, logP), two-dimensional (e.g., topological indices), or three-dimensional (e.g., steric and electrostatic fields). nih.gov

Model Development: Statistical methods, such as multilinear regression analysis, are employed to build a mathematical equation that links the descriptors to the biological activity. jchemlett.com For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) would be used to analyze how steric and electrostatic fields around the aligned molecules influence their activity. mdpi.com

Model Validation: The predictive power of the generated QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. jchemlett.com

In the context of this compound, a QSAR model could elucidate the influence of substituents on the two phenyl rings. For example, a study on similar 2-phenylpyran-4-ones demonstrated that hydrophobic, electronic, and steric properties of substituents are crucial for their inhibitory activity. nih.gov The resulting model would guide the synthesis of new derivatives with potentially enhanced potency by suggesting specific modifications, such as adding electron-withdrawing groups or bulky substituents at key positions.

| 3D-QSAR (CoMFA/CoMSIA) | Methods that use 3D fields (steric, electrostatic) to relate molecular structure to activity, providing a visual map of favorable and unfavorable regions. | Would identify specific locations on the phenyl rings where modifications would likely increase or decrease biological activity. |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

When the three-dimensional structure of a biological target is unknown, ligand-based drug design becomes a critical strategy for discovering new active compounds. nih.gov This approach is founded on the principle that molecules with similar shapes and electronic properties often bind to the same target and exhibit similar biological activities. numberanalytics.com Pharmacophore modeling is a cornerstone of this strategy.

A pharmacophore is an abstract three-dimensional arrangement of essential molecular features that are necessary for a molecule to exert a specific biological effect. nih.gov For flavonoid-like structures such as this compound, these features typically include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at position 4 is a prominent hydrogen bond acceptor.

Hydrogen Bond Donors (HBD): While the parent compound lacks hydroxyl groups, derivatives often feature them, acting as crucial hydrogen bond donors.

Aromatic Rings: The two phenyl rings and the benzopyran core provide hydrophobic and aromatic features, capable of engaging in π-π stacking or hydrophobic interactions with the target protein. nih.gov

The process of ligand-based pharmacophore modeling involves aligning a set of known active molecules and identifying the common chemical features responsible for their activity. nih.gov This consensus pharmacophore model then serves as a 3D query to screen large virtual libraries of compounds, identifying new chemical entities that match the required features and are therefore likely to be active. This approach allows for the discovery of novel scaffolds that are structurally different from the initial set of ligands but share the same essential interaction pattern. nih.gov

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor or target protein). amazonaws.com This method is fundamental for understanding how this compound might interact with a specific biological target at an atomic level.

The docking process involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand (this compound) are prepared. This includes adding hydrogen atoms and assigning partial charges.

Conformational Sampling: A docking algorithm, such as that used in AutoDock, explores a wide range of possible conformations and orientations of the ligand within the receptor's binding site. amazonaws.com

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each pose, typically expressed as a binding energy value in kcal/mol. Lower binding energy values suggest more stable and favorable interactions. mdpi.com

Docking studies on similar flavonoid compounds have revealed key interactions that would likely be relevant for this compound. For instance, docking studies of flavonoids with enzymes like α-amylase show that the ligand's carbonyl and hydroxyl groups form hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Arg), while the aromatic rings engage in π-π or π-alkyl interactions with residues like Trp, Tyr, and Leu. plos.org The binding energy for these interactions typically ranges from -7.5 to -8.3 kcal/mol. plos.org By docking this compound into the active sites of various potential protein targets, researchers can generate hypotheses about its mechanism of action and identify the most probable biological targets for further experimental validation.

Table 2: Typical Outputs of Molecular Docking Studies

Parameter Description Example for a Flavonoid-like Compound
Binding Energy (ΔG) An estimation of the binding affinity between the ligand and the target protein, measured in kcal/mol. -8.1 kcal/mol plos.org
Inhibition Constant (Ki) A calculated value derived from the binding energy that represents the concentration required to inhibit the target. 44270 nM phcogj.com
Interacting Residues The specific amino acids in the protein's binding site that form bonds or contacts with the ligand. Asp 197, Glu 233, Trp 59, Tyr 62 plos.org

| Types of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). | Hydrogen bonds, π-alkyl interactions plos.orgnih.gov |

In Silico ADME/Tox Property Prediction (Excluding Safety/Toxicity Data, Focus on Methodologies)

For a compound to be a successful drug, it must possess not only potent biological activity but also favorable pharmacokinetic properties. These properties are often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. journalejmp.com In silico ADME prediction methodologies use computational models to estimate these properties from a molecule's structure before it is even synthesized, helping to prioritize candidates and identify potential liabilities early in the drug discovery process. nih.govnih.gov

Various computational tools and web servers, such as SwissADME and pkCSM, are used to perform these predictions. bibliomed.orgbiointerfaceresearch.com The methodologies are based on a combination of physicochemical property calculations, empirical rules, and data-driven models trained on large datasets of experimental results. github.com

Key ADME-related parameters predicted using these methodologies include:

Absorption: Prediction of properties like human intestinal absorption (HIA) and skin permeability. Models often assess compliance with rules like Lipinski's Rule of Five, which outlines molecular properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) that influence oral bioavailability. plos.orgbibliomed.org

Distribution: Estimation of how a compound distributes throughout the body, including its volume of distribution (VDss) and its ability to cross the blood-brain barrier (BBB). biointerfaceresearch.com

Metabolism: Prediction of interactions with metabolic enzymes, particularly the cytochrome P450 (CYP) family. Models can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4), which is crucial for anticipating drug-drug interactions. biointerfaceresearch.com

Excretion: Estimation of the total clearance of the compound from the body. biointerfaceresearch.com

These computational methods provide a rapid, cost-effective way to profile the drug-likeness of this compound and its analogues. By analyzing the predicted ADME profile, medicinal chemists can identify potential pharmacokinetic weaknesses and modify the structure to improve its properties, for example, by altering its polarity to enhance absorption or blocking a site of rapid metabolism. journalejmp.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Acarbose
Apigenin
Ascorbic acid
Baicalein
Butein
Chrysin
Diosmin
Ellagic acid
Eriodictyol
Fisetin
Genistein
Isorhamnetin
Kaempferol
Luteolin
Metformin
Myricetin
Quercetin
Rutin

Exploration of Biological Activities and Structure Activity Relationships

Mechanistic Investigations of Enzyme Inhibition

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. For the broader class of flavonoids, this is a well-documented phenomenon.

Cyclooxygenase (COX) Isoenzyme Inhibition Pathways and Binding Modes

There is no specific information in the reviewed literature detailing the cyclooxygenase (COX) isoenzyme inhibition pathways or binding modes of 2,7-Diphenyl-4H-1-benzopyran-4-one. Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. youtube.com Non-steroidal anti-inflammatory drugs (NSAIDs) are a well-known class of COX inhibitors. researchgate.net While some flavonoids have been shown to possess anti-inflammatory properties, which may involve COX inhibition, specific studies on the 2,7-diphenyl derivative are absent.

Kinase Inhibition (e.g., PI3K, Src, EGFR Kinase Domain) and Allosteric Modulation

Specific data on the inhibition of kinases such as PI3K, Src, or the EGFR kinase domain by this compound is not available. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell proliferation and survival, and its dysregulation is often implicated in cancer. nih.gov Some flavonoids, like quercetin, have been identified as PI3K inhibitors. nih.gov However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.

Alpha-Glucosidase Inhibitory Mechanisms

The scientific literature lacks specific studies on the alpha-glucosidase inhibitory mechanisms of this compound. Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. nih.govyoutube.com Inhibition of this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing type 2 diabetes. nih.govyoutube.comyoutube.com A number of flavonoids have been investigated for their alpha-glucosidase inhibitory potential, with structure-activity relationship studies suggesting that the hydroxylation pattern on the flavonoid rings plays a crucial role. nih.govnih.gov However, no such data exists for the 2,7-diphenyl substituted benzopyran-4-one.

Other Cancer Enzyme Inhibitory Activities

No specific information regarding the inhibitory activities of this compound against other cancer-related enzymes has been found in the reviewed literature.

Antioxidant Activity: Molecular Mechanisms of Radical Scavenging

The antioxidant activity of flavonoids is one of their most well-documented biological properties, largely attributed to their ability to scavenge free radicals. nih.gov

DPPH Radical Scavenging Capabilities and Mechanism of Action

There is no specific data available on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging capabilities or the mechanism of action for this compound. The DPPH assay is a common in vitro method used to evaluate the antioxidant capacity of compounds. nih.govresearchgate.netmdpi.com The mechanism typically involves the donation of a hydrogen atom or an electron from the antioxidant to the stable DPPH radical, leading to its neutralization. mdpi.com While many flavonoids demonstrate significant DPPH scavenging activity, the specific contribution of the 2,7-diphenyl substitution pattern to this activity remains uninvestigated.

Modulation of Reactive Oxygen Species (ROS) and Oxidative Stress Pathways

Derivatives of 4H-1-benzopyran-4-one have been investigated for their antioxidant properties. nih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.gov The antioxidant activity of these compounds is often linked to their ability to scavenge free radicals and modulate signaling pathways involved in cellular defense against oxidative damage. nih.govnih.gov

The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. nih.govmdpi.com Activation of the Nrf2 pathway leads to the expression of various antioxidant and detoxification enzymes. mdpi.com Some compounds with a similar heterocyclic structure have been shown to activate the Nrf2/heme oxygenase-1 (HO-1) axis, thereby protecting cells from oxidative stress-induced death. dntb.gov.ua This suggests a potential mechanism by which this compound and its analogs could exert their protective effects. The modulation of these pathways can influence the levels of antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidases (GPx). mdpi.com

Anti-inflammatory Pathways and Molecular Targets

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation can contribute to various diseases. nih.gov Flavonoid derivatives, including those based on the 2-phenyl-4H-chromen-4-one structure, have demonstrated significant anti-inflammatory activity. nih.gov

Modulation of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the production of pro-inflammatory mediators. nih.govnih.gov Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. nih.gov It activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.govnih.gov

Activation of these pathways leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce nitric oxide (NO) and prostaglandins, respectively. nih.govnih.govnih.gov Studies on related 2-phenyl-4H-chromen-4-one derivatives have shown that they can inhibit the production of these inflammatory molecules by suppressing the TLR4/MAPK and NF-κB signaling pathways. nih.gov

Pro-inflammatory MediatorFunction in InflammationEffect of 2-Phenyl-4H-chromen-4-one Derivatives
TNF-α A key cytokine involved in systemic inflammation.Downregulation of expression. nih.gov
IL-6 A cytokine with a wide range of biological activities, including pro-inflammatory effects.Downregulation of expression. nih.gov
IL-1β A potent pro-inflammatory cytokine.Decreased release. nih.gov
NO A signaling molecule that can be pro-inflammatory at high levels.Downregulation of production. nih.gov
COX-2 An enzyme responsible for the synthesis of prostaglandins during inflammation.Inhibition of activity. nih.gov

Antimicrobial Efficacy: Bacterial and Fungal Target Interactions

The benzopyran-4-one scaffold is a promising template for the development of new antimicrobial agents. nih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of 2-phenyl-4H-1-benzopyran-4-one have shown potent antibacterial activities, particularly against Gram-positive bacteria. nih.gov For instance, the introduction of monoamidinobenzimidazole groups at the C-6 position of the 2-phenyl-4H-1-benzopyran-4-one structure resulted in compounds with significant inhibitory activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov Some derivatives have also shown activity against Gram-negative bacteria such as Escherichia coli. nih.gov The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency, with lower values indicating greater effectiveness.

Antifungal Activity Against Pathogenic Fungi

In addition to antibacterial properties, derivatives of 2-phenyl-chromen-4-one have been evaluated for their antifungal activity against various pathogenic fungi. nih.govresearchgate.net Studies have demonstrated the efficacy of these compounds against species like Candida albicans and Candida krusei. nih.gov The mechanism of action can involve the disruption of fungal cell membrane integrity and other essential cellular processes.

PathogenTypeNoteworthy Activity of Derivatives
Staphylococcus aureusGram-Positive BacteriaPotent inhibition by certain derivatives (MIC of 1.56 µg/mL). nih.gov
MRSAGram-Positive BacteriaPotent inhibition by certain derivatives (MIC of 1.56 µg/mL). nih.gov
Escherichia coliGram-Negative BacteriaActivity demonstrated by some derivatives. nih.gov
Candida albicansPathogenic FungusGood inhibitory activity by some derivatives (MIC of 3.12 µg/mL). nih.gov
Candida kruseiPathogenic FungusActivity demonstrated by some derivatives. nih.gov

Estrogen Receptor Modulation and Related Cellular Mechanisms

Benzopyran derivatives have been investigated for their ability to interact with estrogen receptors (ERs), which are key regulators of various physiological processes. nih.gov Selective estrogen receptor modulators (SERMs) are compounds that can exhibit either estrogenic or anti-estrogenic effects in a tissue-specific manner. Some isoflavones, which share a structural similarity with this compound, have been designed as potential SERMs. nih.gov

Cell-Based Studies on Antiproliferative Activity and Cell Cycle Perturbations

The antiproliferative effects of benzopyran-4-one derivatives against various cancer cell lines have been a significant focus of research, although specific data for this compound is lacking.

Derivatives of benzopyran-4-one have shown promising antiproliferative activity against a range of cancer cell lines. For example, bis-benzopyran-4-one derivatives have demonstrated notable in vitro activity against human cancer cell lines such as PC-3, NCI-H23, MDA-MB-231, and HCT-15. nih.gov Additionally, 7-methoxy benzopyran-4-one derivatives have been reported to be cytotoxic in several cell lines, including MCF-7. nih.gov The novel benzopyran antiestrogen, SS5020, effectively suppressed the growth of human MCF-7 breast cancer xenografts. nih.gov

Compound/DerivativeCell LineReported Activity
Bis-benzopyran-4-one derivativesMDA-MB-231, HCT-15Notable in vitro antiproliferative activity nih.gov
7-Methoxy benzopyran-4-one derivativesMCF-7Reported to be cytotoxic nih.gov
SS5020 (a novel benzopyran antiestrogen)MCF-7Effectively suppressed tumor growth nih.gov

Information regarding the specific effects of this compound on cell cycle phase distribution is not available in the current literature. However, the broader class of compounds that target the cell cycle often work by inducing arrest at specific phases, such as G1, S, G2, or M, which can lead to apoptosis in cancer cells. nih.gov The investigation of such mechanisms for novel benzopyran derivatives could be a valuable area for future research.

Immunomodulatory Action and Associated Pathways

There is no specific information available concerning the immunomodulatory actions or associated pathways of this compound. Research in this area for related benzopyran structures could reveal potential applications in modulating immune responses.

Conclusion and Future Research Directions

Synthesis and Reactivity Summary for 2,7-Diphenyl-4H-1-benzopyran-4-one

Synthesis: A definitive, optimized synthesis for this compound has not been reported in the surveyed scientific literature. However, its structure can be achieved through established synthetic methodologies for flavones and biaryl compounds. The key challenge lies in the introduction of a phenyl group at the C7 position of the flavone (B191248) core.

One highly plausible approach is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. libretexts.orgnih.gov This strategy would involve the reaction of a 7-halo-2-phenyl-4H-1-benzopyran-4-one (e.g., 7-bromo- or 7-iodo-2-phenyl-4H-1-benzopyran-4-one) with phenylboronic acid. This method is widely used for creating carbon-carbon bonds and has been successfully applied to synthesize 8-arylflavones. libretexts.orgresearchgate.netnih.gov

An alternative strategy would involve starting with a biphenyl (B1667301) precursor, specifically 4-acetyl-4'-hydroxybiphenyl. This intermediate could then be subjected to classic flavone synthesis routes, such as the Baker-Venkataraman rearrangement or the Allan-Robinson reaction, to construct the pyranone ring. mdpi.com

Table 1: Proposed Synthetic Routes for this compound

RouteStarting Material (A)Starting Material (B)Key ReactionRationale
1 7-Halo-2-phenyl-4H-1-benzopyran-4-onePhenylboronic AcidSuzuki-Miyaura CouplingWell-established for C-C bond formation on aromatic rings. libretexts.orgclaremont.edu
2 2-Hydroxy-4-phenylacetophenoneBenzoyl Chloride / Benzoic AnhydrideBaker-Venkataraman / Allan-RobinsonClassic flavone synthesis starting with a pre-formed biphenyl unit.

Reactivity: The chemical reactivity of this compound is predicted to be governed by the constituent functional groups of the flavone scaffold.

Carbonyl Group (C4): The ketone at the C4 position is susceptible to nucleophilic attack and reduction.

Pyrone Ring: The heterocyclic C-ring can undergo ring-opening reactions under certain acidic or basic conditions.

Phenyl Rings (A and B): The two phenyl rings are available for electrophilic substitution reactions, with the substitution pattern being directed by the existing groups. The electronic properties of the benzopyran system will influence the reactivity of these rings.

Advances in Spectroscopic and Computational Characterization

Specific spectroscopic or computational data for this compound are not available. However, its characteristics can be predicted based on the known data for similar flavone structures. rsc.org

Spectroscopic Characterization (Predicted):

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm) corresponding to the protons on the two phenyl rings and the A-ring of the benzopyran system. A characteristic singlet for the C3-H proton should appear around 6.5-6.8 ppm. rsc.org

¹³C NMR: The spectrum would be characterized by a downfield signal for the C4-carbonyl carbon (approx. 178 ppm) and numerous signals in the aromatic region (approx. 100-165 ppm).

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the γ-pyrone ring is expected around 1620-1650 cm⁻¹.

UV-Vis Spectroscopy: Like other flavones, it should exhibit two major absorption bands: Band I (300–380 nm) from the cinnamoyl system (B-ring and heterocyclic ring) and Band II (240–280 nm) from the benzoyl system (A-ring).

Computational Characterization: Density Functional Theory (DFT) and other computational methods are powerful tools for analyzing flavonoid structures, but no such studies have been performed on this specific molecule. ubaya.ac.id Future computational analyses would be invaluable for:

Determining the preferred conformation, particularly the dihedral angle between the B-ring and the pyrone ring.

Calculating the molecular orbital energies (HOMO/LUMO) to predict reactivity and electronic properties.

Simulating spectroscopic data (NMR, IR) to aid in experimental characterization.

Investigating its potential interactions with biological macromolecules through molecular docking studies.

Insights into Biological Activity Mechanisms and Structure-Activity Relationships

There is no published research detailing the biological activities of this compound. The broader class of 2-phenyl-4H-chromen-4-one derivatives, however, is known for a wide range of pharmacological effects, including anti-inflammatory and anticancer activities. nih.govnih.gov

Potential Mechanisms and Structure-Activity Relationships (SAR): The introduction of a phenyl group at the C7 position, in place of the more common hydroxyl or methoxy (B1213986) groups, represents a significant structural modification. This change is expected to have a profound impact on its biological profile.

Steric Hindrance: The bulky nature of the 7-phenyl substituent might influence how the molecule fits into the active sites of enzymes or receptors. This could either enhance or diminish activity depending on the specific topology of the binding pocket. For example, in studies of other complex heterocycles, aryl substitutions can be critical for activity. nih.govnih.gov

Target Interaction: Flavonoids often exert their effects by inhibiting enzymes like kinases or by modulating signaling pathways. nih.govmdpi.com The 7-phenyl group could introduce new π-π stacking or hydrophobic interactions with protein targets, potentially leading to novel mechanisms of action or target selectivity.

Table 2: Comparison of C7 Substituents in Flavones and Potential SAR Implications

CompoundC7 SubstituentExpected Property ChangePotential Biological Impact
Chrysin-OHHydrophilic, H-bond donor/acceptorAntioxidant activity, enzyme inhibition
7-Methoxyflavone-OCH₃Moderately lipophilic, H-bond acceptorAltered metabolic stability and target binding
7-Aminoflavone-NH₂H-bond donor/acceptor, basic centerPotential for new ionic interactions, altered kinase inhibition profile mdpi.comnih.gov
2,7-Diphenylflavone -PhenylHighly lipophilic, bulkyEnhanced membrane interaction, altered target specificity due to steric/hydrophobic effects

Unresolved Challenges and Future Research Priorities in Synthetic Methodology

The most significant unresolved challenge is the absence of a reported synthesis for this compound. Establishing a reliable synthetic route is the primary research priority.

Challenges:

Precursor Availability: The synthesis of the required precursors, such as 7-halo-2-phenyl-4H-1-benzopyran-4-one or 2-hydroxy-4-phenylacetophenone, may not be trivial and could require multi-step procedures.

Reaction Optimization: For a Suzuki-based approach, extensive optimization of the catalyst, ligands, base, and solvent system would be necessary to ensure efficient coupling and minimize side reactions, such as dehalogenation or homocoupling. libretexts.org

Purification: The increased lipophilicity of the final product might present challenges for purification via standard chromatographic techniques.

Future Research Priorities:

Route Validation: The proposed synthetic routes need to be experimentally validated to determine their feasibility and efficiency.

Scale-Up: Development of a scalable synthesis that provides sufficient material for thorough spectroscopic characterization and biological evaluation.

Green Chemistry: Exploration of more environmentally benign synthetic methods, for instance, using water as a solvent or employing microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net

Prospects for Advanced Mechanistic Biological Investigations and Target Validation

Given the lack of biological data, the field is wide open for investigation. The unique structure of this compound makes it a candidate for broad biological screening.

Future Research Prospects:

Initial Biological Screening: The compound should be tested in a panel of in vitro assays to identify potential anticancer, anti-inflammatory, antimicrobial, or antioxidant activities, which are common for the flavone class. nih.govnsu.runih.gov

Target Identification: Should any significant biological activity be discovered, efforts must be directed towards identifying the molecular target(s). Techniques such as thermal shift assays, affinity chromatography-mass spectrometry, or computational target prediction could be employed.

Mechanistic Elucidation: Once a target is validated, detailed mechanistic studies would be required to understand how the compound modulates the target's function. This would involve enzyme kinetics, cell-based reporter assays, and analysis of downstream signaling pathways. For example, if anti-inflammatory activity is observed, its effect on pathways like the TLR4/MAPK cascade could be investigated. nih.gov

Potential for Scaffold Modification and Rational Design of Novel Analogues

The this compound scaffold is a novel template for medicinal chemistry exploration. Based on established SAR principles for flavonoids and other heterocyclic compounds, rational modifications could be designed to create a library of analogues with potentially enhanced or novel biological activities. nih.govmdpi.comnih.gov

Key Areas for Modification:

A-Ring and Phenyl Rings: Introduction of various functional groups (e.g., hydroxyl, methoxy, amino, nitro, halo) at different positions on the A-ring (C5, C6, C8) and the two phenyl rings. Halogen atoms, for example, can form "halogen bonds" that significantly improve binding affinity. nih.gov

Bioisosteric Replacement: Replacing one or both phenyl rings with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) to probe the electronic and steric requirements for activity.

Linker Modification: In related scaffolds, modifying how different ring systems are linked has been shown to be critical for activity. mdpi.com While not directly applicable here, the principle of exploring the spatial relationship between the phenyl groups could inspire novel designs.

Table 3: Proposed Analogues for Future Synthesis and SAR Studies

Analogue ScaffoldRationale for ModificationPotential Therapeutic Target
Hydroxylated 2,7-diphenylflavonesIntroduce hydrogen-bonding capability and antioxidant properties.Cancer, Inflammatory Diseases
Methoxy-substituted 2,7-diphenylflavonesImprove metabolic stability and modulate lipophilicity.Kinase Inhibition
Amino-substituted 2,7-diphenylflavonesIntroduce a basic center for new ionic interactions with targets.Kinase Inhibition, Antimitotic Agents
Halogenated 2,7-diphenylflavonesEnhance binding affinity through halogen bonding; modulate electronic properties.Anticancer, Antimicrobial

By systematically exploring these modifications, a comprehensive structure-activity relationship can be built, potentially leading to the discovery of potent and selective therapeutic agents derived from this unique 2,7-diphenylflavone core.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of 2,7-diphenyl-4H-1-benzopyran-4-one?

  • Methodological Answer :

  • Purity Assessment : Use high-performance liquid chromatography (HPLC) or LCMS with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Purity ≥98% is typically required for research-grade compounds .

  • Structural Confirmation :

  • 1H NMR : Compare observed chemical shifts (e.g., aromatic protons at δ 6.5–8.5 ppm, methoxy groups at δ 3.8–4.0 ppm) with literature data .

  • X-ray Crystallography : Resolve crystal structure to confirm substituent positions and hydrogen bonding patterns, as demonstrated for analogs like 5,7-dimethoxy-2-(4-methoxyphenyl) derivatives .

    • Data Table :
Analytical MethodKey ParametersReference
LCMSColumn: C18; Mobile phase: Water/ACN (0.1% FA)
1H NMRSolvent: DMSO-d6/CDCl3; Shift range: δ 6.5–8.5 ppm

Q. How can substituent effects on the benzopyran core influence solubility and stability?

  • Methodological Answer :

  • Solubility : Polar substituents (e.g., hydroxyl groups at C5/C7) enhance aqueous solubility, while methoxy or prenyl groups increase hydrophobicity. For example, 5-hydroxy-7-methoxy derivatives show moderate solubility in DMSO (≥10 mg/mL) .
  • Stability : Electron-withdrawing groups (e.g., halogens) reduce susceptibility to oxidative degradation. Store compounds at 4°C in amber vials under inert gas to prevent photodegradation .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported bioactivity data for benzopyran derivatives with similar substituent patterns?

  • Methodological Answer :

  • Experimental Replication : Validate assays (e.g., enzyme inhibition or receptor binding) under standardized conditions (pH, temperature, solvent controls). For example, discrepancies in estrogenic activity of 7-hydroxy-3-(4-methoxyphenyl) derivatives may arise from assay-specific thresholds .

  • Meta-Analysis : Cross-reference data from orthogonal techniques (e.g., computational docking vs. in vitro binding assays) to identify outliers. A 2023 study reconciled conflicting cytotoxicity data for 5,7-dihydroxy-2-phenyl derivatives using dose-response curve normalization .

    • Data Table :
Discrepancy SourceResolution StrategyReference
Assay SensitivityUse EC50/IC50 values normalized to positive controls
Solvent ArtifactsInclude vehicle-only controls (e.g., DMSO ≤0.1%)

Q. What strategies optimize the synthesis of this compound analogs with prenyl or methoxy substituents?

  • Methodological Answer :

  • Prenylation : Use Friedel-Crafts alkylation with prenyl bromide under acidic conditions (e.g., AlCl3 catalysis), achieving yields up to 75% for 6-prenyl-7-methoxy derivatives .

  • Methoxy Positioning : Protect reactive hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers before methoxylation to prevent side reactions .

    • Data Table :
SubstituentSynthetic RouteYield (%)Reference
6-PrenylFriedel-Crafts alkylation75
7-MethoxyTBS protection → methylation68

Q. How can computational modeling predict the pharmacokinetic behavior of this compound derivatives?

  • Methodological Answer :

  • ADME Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (hydrophobicity), bioavailability, and CYP450 interactions. For example, 5-hydroxy-2-(4-hydroxyphenyl) derivatives exhibit higher predicted permeability (logP ~2.5) than methoxy analogs (logP ~3.2) .
  • Docking Studies : Simulate interactions with target proteins (e.g., estrogen receptors) using AutoDock Vina. A 2023 study identified hydrogen bonding between 7-hydroxy groups and ERα residues (e.g., Glu353/Arg394) as critical for activity .

Key Notes for Experimental Design

  • Contradiction Mitigation : Include internal standards (e.g., deuterated analogs) in LCMS runs to validate quantification .
  • Advanced Characterization : Combine NMR with HSQC/HMBC experiments to assign quaternary carbons in complex derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.